![molecular formula C17H24N2O4S B4579109 4-(ethylsulfonyl)-2-[(4-methyl-1-piperidinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B4579109.png)
4-(ethylsulfonyl)-2-[(4-methyl-1-piperidinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine
Vue d'ensemble
Description
This compound belongs to a class of chemicals that may exhibit significant pharmacological or biological activity due to its complex structure, which includes a benzoxazine core, a sulfonyl group, and a piperidine moiety. These features suggest potential for diverse chemical reactivity and interactions.
Synthesis Analysis
The synthesis of related benzenesulfonamide compounds, incorporating piperazine heterocycles, demonstrates a methodological approach to constructing complex molecules with potential pharmacological activities. Density Functional Theory (DFT) optimization and x-ray single crystal diffraction are utilized for structural analysis, indicating the advanced techniques applied in synthesizing these compounds (Xiao et al., 2022).
Molecular Structure Analysis
The molecular structure and conformational analysis of synthesized compounds can be determined using DFT and x-ray crystallography, providing insights into the optimized structures and intermolecular interactions, as seen in studies involving similar sulfonyl and piperazine-based compounds (Xiao et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving this compound likely leverage the reactivity of the sulfonyl and piperidine groups. Studies on related molecules highlight the utility of these functional groups in nucleophilic substitution reactions and their influence on the compound's biological activity (Naveen et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of similar synthesized compounds are determined through spectroscopic techniques and x-ray crystallography, which are essential for understanding the compound's behavior in different environments (Naveen et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are informed by the compound's structure. The presence of a benzoxazine core, for example, could imply a potential for biological activity, as demonstrated in compounds with similar structures evaluated for anti-acetylcholinesterase activity and other pharmacological effects (Sugimoto et al., 1990).
Applications De Recherche Scientifique
Metabolic Pathway Elucidation
The study of drug metabolism pathways is crucial for understanding the pharmacokinetics and interactions of novel antidepressants, as demonstrated by the investigation of Lu AA21004 metabolism, involving various cytochrome P450 enzymes and the subsequent formation of multiple metabolites (Hvenegaard et al., 2012). This research highlights the complexity of drug metabolism and the importance of identifying metabolic pathways to predict drug behavior in the body.
Synthesis of Novel Compounds
The development of new sulfonyl hydrazones with antioxidant and anticholinesterase activities showcases the potential of sulfonyl and piperidine groups in medicinal chemistry (Karaman et al., 2016). This work underlines the relevance of synthesizing new compounds for discovering drugs with specific biological activities.
Analytical Method Development
Creating sensitive and selective methods for drug determination in biological matrices is vital for drug development and therapeutic monitoring, as seen in the method for determining L-368,899 in human plasma (Kline et al., 1999). Such methodologies are essential for accurately measuring drug concentrations, ensuring safety, and optimizing dosages.
Antimicrobial and Antioxidant Activities
The exploration of novel compounds for antimicrobial and antioxidant properties is a significant area of research, aiming to address the growing issue of antibiotic resistance and oxidative stress-related diseases. Studies on new 1,2,4-triazole derivatives and their antimicrobial activities present an avenue for developing new antimicrobials with potentially unique mechanisms of action (Bektaş et al., 2010).
Drug Design for Specific Targets
Designing molecules with targeted pharmacological activities, such as anti-acetylcholinesterase activity for treating conditions like Alzheimer's disease, highlights the importance of structural modifications in enhancing drug efficacy and selectivity (Sugimoto et al., 1990). This approach is crucial for developing more effective and safer therapeutic agents.
Propriétés
IUPAC Name |
(4-ethylsulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl)-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-3-24(21,22)19-12-16(23-15-7-5-4-6-14(15)19)17(20)18-10-8-13(2)9-11-18/h4-7,13,16H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYVFAYNKXLCHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)N3CCC(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl](4-methylpiperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-chloro-4-fluorobenzyl)thio]-4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4579028.png)
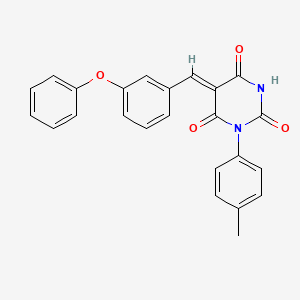
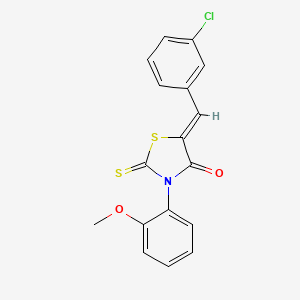
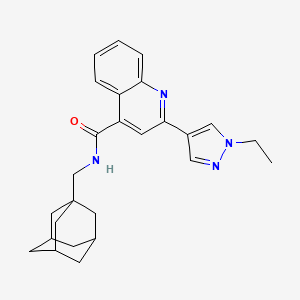
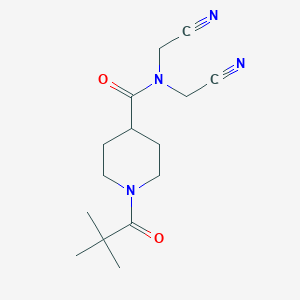
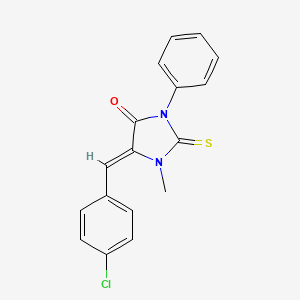
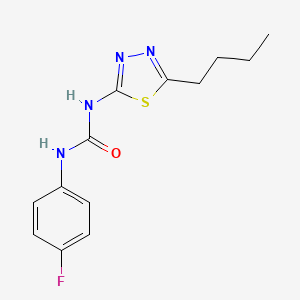
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4579081.png)
![3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B4579089.png)
![2-{[5,6-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B4579096.png)
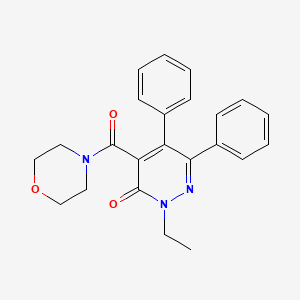
![1-ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4579113.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylpropanamide](/img/structure/B4579117.png)
